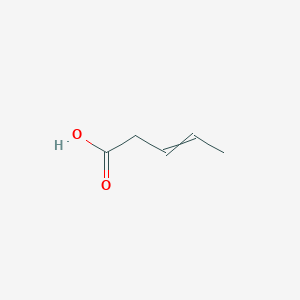

(E)-3-Pentenoic acid

Description

Propriétés

IUPAC Name |

(E)-pent-3-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-2-3-4-5(6)7/h2-3H,4H2,1H3,(H,6,7)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIUWNILCHFBLEQ-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20902436 | |

| Record name | NoName_1679 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20902436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1617-32-9, 5204-64-8 | |

| Record name | (3E)-3-Pentenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1617-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (E)-Pent-3-en-1-oic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001617329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pentenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005204648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-pent-3-en-1-oic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.067 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Pentenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (E)-3-Pentenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-3-Pentenoic acid, a monounsaturated short-chain fatty acid, serves as a valuable building block in organic synthesis. Its structure, featuring both a carboxylic acid and a trans-alkene, allows for a variety of chemical transformations, making it a versatile reagent in the development of pharmaceuticals and other fine chemicals. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and insights into its reactivity.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a pungent odor.[1] It is soluble in water and organic solvents.[1] The following tables summarize its key identifiers and physicochemical properties.

Table 1: Compound Identifiers

| Identifier | Value |

| IUPAC Name | (E)-pent-3-enoic acid[2] |

| Synonyms | trans-3-Pentenoic acid, (3E)-3-Pentenoic acid[3] |

| CAS Number | 1617-32-9[2] |

| Molecular Formula | C₅H₈O₂[2] |

| Molecular Weight | 100.12 g/mol [2] |

| InChI | InChI=1S/C5H8O2/c1-2-3-4-5(6)7/h2-3H,4H2,1H3,(H,6,7)/b3-2+[2] |

| SMILES | C/C=C/C(=O)O |

Table 2: Physicochemical Properties

| Property | Value | Reference(s) |

| Appearance | Colorless to pale yellow clear liquid | [4][5] |

| Melting Point | 1.5 °C | [3] |

| Boiling Point | 192-194 °C (at 760 mmHg) | [3] |

| Density | 0.986 g/mL (at 20 °C) | [3] |

| Refractive Index (n²⁰/D) | 1.435 | [3] |

| pKa | 4.51 (at 25 °C) | [3] |

| Solubility in Water | 2.06 x 10⁴ mg/L (at 25 °C, est.) | [4] |

| logP (o/w) | 1.070 | [4] |

| Flash Point | 89.44 °C | [4] |

Experimental Protocols

Synthesis via Knoevenagel Condensation (Doebner Modification)

A common and efficient method for the synthesis of this compound is the Knoevenagel condensation, specifically the Doebner modification, which involves the reaction of an aldehyde with malonic acid in the presence of a basic catalyst, followed by decarboxylation.[6]

Reaction Scheme:

CH₃CHO + CH₂(COOH)₂ --(Pyridine/Piperidine)--> CH₃CH=CHCOOH + CO₂ + H₂O

Materials:

-

Malonic acid

-

Pyridine (catalyst)

-

Piperidine (co-catalyst, optional)

-

Toluene (solvent)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (for workup)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add malonic acid (1 equivalent), toluene, and a catalytic amount of pyridine.

-

Heat the mixture to reflux to azeotropically remove any water.

-

Cool the mixture and add acetaldehyde (1 equivalent).

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

After completion of the reaction (disappearance of starting materials), cool the mixture to room temperature.

-

Dilute the reaction mixture with diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by distillation under reduced pressure.

Purification by Distillation

This compound can be purified by vacuum distillation.[7]

Procedure:

-

Set up a distillation apparatus for vacuum distillation.

-

Place the crude this compound in the distillation flask.

-

Slowly reduce the pressure to the desired level.

-

Heat the distillation flask gently to initiate boiling.

-

Collect the fraction that distills at the expected boiling point for the given pressure. The boiling point at atmospheric pressure is 192-194 °C, and this will be significantly lower under vacuum.[3]

Characterization

Sample Preparation: [8][9][10][11][12]

-

Accurately weigh 5-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR).

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.

-

Filter the solution through a pipette with a glass wool plug into a clean, dry NMR tube.

-

The final solution depth in the NMR tube should be approximately 4-5 cm.

-

Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.

¹H NMR (Expected Signals):

-

-COOH: A broad singlet, typically downfield (>10 ppm).

-

-CH=CH-: Two multiplets in the olefinic region (around 5.5-6.0 ppm).

-

-CH₂-: A doublet of doublets or a multiplet adjacent to the double bond.

-

-CH₃: A doublet or doublet of doublets coupled to the vinyl proton.

¹³C NMR (Expected Signals):

-

-COOH: A signal in the range of 170-185 ppm.

-

-CH=CH-: Two signals in the vinylic region (around 120-140 ppm).

-

-CH₂-: A signal for the methylene (B1212753) carbon.

-

-CH₃: A signal for the methyl carbon.

Sample Preparation (Neat Liquid): [13][14][15][16]

-

Place a small drop of this compound onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top and gently rotate to form a thin, uniform film of the liquid between the plates.

-

Mount the plates in the FT-IR spectrometer and acquire the spectrum.

Expected Characteristic Absorptions:

-

O-H stretch (carboxylic acid): A very broad band from approximately 2500 to 3300 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹.

-

C=C stretch (alkene): A band around 1650 cm⁻¹.

-

=C-H bend (trans alkene): A characteristic band around 965 cm⁻¹.

-

C-O stretch (carboxylic acid): A band in the region of 1210-1320 cm⁻¹.

Sample Preparation and Analysis: [17]

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS instrument.

-

The GC oven temperature program should be optimized to separate the compound from any impurities. A typical program might start at a low temperature (e.g., 50 °C), ramp up to a higher temperature (e.g., 250 °C), and then hold for a period.

-

The mass spectrometer will provide the mass-to-charge ratio of the molecular ion and its fragmentation pattern, which can be used to confirm the structure.

Expected Mass Spectrum:

-

Molecular Ion (M⁺): A peak at m/z = 100.

-

Fragmentation Pattern: Characteristic fragments resulting from the loss of functional groups (e.g., -OH, -COOH).

Chemical Reactivity

This compound exhibits reactivity characteristic of both a carboxylic acid and an alkene.[18]

Reactions of the Carboxylic Acid Group

Reaction Scheme:

CH₃CH=CHCH₂COOH + R'OH --(H⁺ catalyst)--> CH₃CH=CHCH₂COOR' + H₂O

Experimental Protocol (General): [19][20][21][22][23]

-

In a round-bottom flask, dissolve this compound in an excess of the desired alcohol (e.g., methanol (B129727) or ethanol), which also serves as the solvent.

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Heat the mixture to reflux for several hours. The reaction can be monitored by TLC.

-

After cooling, neutralize the excess acid with a weak base (e.g., sodium bicarbonate solution).

-

Extract the ester with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure to yield the crude ester, which can be further purified by distillation.

Reactions of the Alkene Group

Reaction Scheme:

CH₃CH=CHCH₂COOH + Br₂ --> CH₃CH(Br)CH(Br)CH₂COOH

Experimental Protocol (General): [24][25][26][27][28]

-

Dissolve this compound in a suitable solvent (e.g., glacial acetic acid or dichloromethane) in a round-bottom flask protected from light.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in the same solvent dropwise with stirring. The disappearance of the bromine color indicates its consumption.

-

Continue the addition until a faint bromine color persists.

-

Allow the reaction to stir for a short period after the addition is complete.

-

The product can be isolated by removing the solvent under reduced pressure and purified by recrystallization or chromatography.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Safety Information

This compound is classified as corrosive and can cause severe skin burns and eye damage.[2] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact, flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound is a versatile chemical intermediate with well-defined properties. The experimental protocols provided in this guide offer a starting point for its synthesis, purification, and characterization, as well as for exploring its reactivity in various chemical transformations. Adherence to proper safety precautions is paramount when handling this corrosive compound.

References

- 1. researchgate.net [researchgate.net]

- 2. (3E)-3-Pentenoic acid | C5H8O2 | CID 5282706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-PENTENOIC ACID | 1617-32-9 [chemicalbook.com]

- 4. This compound, 1617-32-9 [thegoodscentscompany.com]

- 5. 3-pentenoic acid, 5204-64-8 [thegoodscentscompany.com]

- 6. Knoevenagel Condensation [organic-chemistry.org]

- 7. How To [chem.rochester.edu]

- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 9. research.reading.ac.uk [research.reading.ac.uk]

- 10. NMR Sample Preparation [nmr.chem.umn.edu]

- 11. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. eng.uc.edu [eng.uc.edu]

- 14. drawellanalytical.com [drawellanalytical.com]

- 15. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 16. researchgate.net [researchgate.net]

- 17. pjps.pk [pjps.pk]

- 18. medchemexpress.com [medchemexpress.com]

- 19. cerritos.edu [cerritos.edu]

- 20. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 21. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 22. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 23. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 24. jcsp.org.pk [jcsp.org.pk]

- 25. rsc.org [rsc.org]

- 26. chemistry.du.ac.in [chemistry.du.ac.in]

- 27. beyondbenign.org [beyondbenign.org]

- 28. youtube.com [youtube.com]

(E)-3-Pentenoic acid molecular weight

This document provides the fundamental physicochemical properties of (E)-3-Pentenoic acid, focusing on its molecular formula and weight. The requested detailed experimental protocols for determining molecular weight are not typically published for a compound of this nature, as its mass is calculated from its established chemical formula based on standard atomic weights.

Physicochemical Properties

The core quantitative data for this compound is summarized below. This information is derived from its chemical structure and has been verified across multiple chemical databases.

| Property | Value | Source |

| Molecular Formula | C5H8O2 | [1][2][3][4] |

| Molecular Weight | 100.12 g/mol | [1][4][5] |

| Alternate Molecular Weight | 100.117 g/mol | [6] |

| Alternate Molecular Weight | 100.1158 g/mol | [2][3] |

| IUPAC Name | (E)-pent-3-enoic acid | [1] |

| CAS Registry Number | 1617-32-9 | [1][6] |

Methodology for Molecular Weight Determination

The molecular weight of a compound like this compound is a calculated value, not an experimental one in the context of drug development or research protocols. The process is based on the compound's molecular formula, which is determined through structural elucidation techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry.

Calculation Workflow:

The workflow for calculating the molecular weight is a standard procedure in chemistry.

References

- 1. (3E)-3-Pentenoic acid | C5H8O2 | CID 5282706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Pentenoic acid [webbook.nist.gov]

- 3. 3-Pentenoic acid [webbook.nist.gov]

- 4. 3-PENTENOIC ACID | 1617-32-9 [chemicalbook.com]

- 5. 3-Pentenoic acid is mainly present in the trans-form ( 90 GC), = 95.0 GC sum of isomers 5204-64-8 [sigmaaldrich.com]

- 6. This compound, 1617-32-9 [thegoodscentscompany.com]

A Technical Guide to the Physical Properties of (E)-3-Pentenoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of (E)-3-Pentenoic acid (CAS RN: 1617-32-9), an unsaturated carboxylic acid. The information presented herein is intended to support research, development, and quality control activities by providing key data points and outlining the standard methodologies for their determination.

Core Physical and Chemical Properties

This compound is a five-carbon unsaturated fatty acid.[1] Its physical characteristics are determined by its molecular structure, which includes a carboxyl group and a trans-configured double bond. These features influence its polarity, intermolecular interactions, and, consequently, its macroscopic properties.

Quantitative Data Summary

The following table summarizes the key physical properties of this compound based on available literature and database information.

| Property | Value | Notes |

| Molecular Formula | C₅H₈O₂ | [2] |

| Molecular Weight | 100.12 g/mol | [2][3][4] |

| Melting Point | 1.5 °C | [2] |

| Boiling Point | 192-194 °C | At 760 mmHg (lit.)[2][5][6] |

| ~187 °C | [1] | |

| Density | 0.986 g/mL | At 20 °C (lit.)[2][6][7] |

| Refractive Index (n 20/D) | 1.435 | [2][5] |

| Acidity (pKa) | 4.51 | At 25 °C[2] |

| LogP (o/w) | 1.070 | [2] |

| Water Solubility | 2.06e+004 mg/L | At 25 °C (estimated)[8] |

| Appearance | Colorless to pale yellow clear liquid | [2][8] |

| Physical State | Liquid | At room temperature[2][7] |

Experimental Protocols for Property Determination

The accurate determination of physical properties is fundamental to chemical characterization. The values cited in this guide are typically determined using well-established laboratory protocols. While specific experimental reports for this compound are not detailed in publicly available literature, the following methodologies represent standard practices for carboxylic acids.[9][10]

General Workflow for Physical Property Characterization

The following diagram illustrates a generalized workflow for the experimental determination of the key physical properties of a liquid chemical compound such as this compound.

References

- 1. Pentenoic acid - Wikipedia [en.wikipedia.org]

- 2. 3-PENTENOIC ACID | 1617-32-9 [chemicalbook.com]

- 3. TRANS-3-PENTENOIC ACID | CAS#:1617-32-9 | Chemsrc [chemsrc.com]

- 4. (3E)-3-Pentenoic acid | C5H8O2 | CID 5282706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-PENTENOIC ACID CAS#: 5204-64-8 [m.chemicalbook.com]

- 6. 3-Pentenoic acid is mainly present in the trans-form ( 90 GC), = 95.0 GC sum of isomers 5204-64-8 [sigmaaldrich.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 3-pentenoic acid, 5204-64-8 [thegoodscentscompany.com]

- 9. scribd.com [scribd.com]

- 10. ck12.org [ck12.org]

The Multifaceted Biological Activities of Unsaturated Carboxylic Acids: A Technical Guide for Researchers

Introduction

Unsaturated carboxylic acids, a diverse group of organic molecules characterized by a hydrocarbon chain containing at least one carbon-carbon double bond and a terminal carboxyl group, are pivotal players in a vast array of biological processes.[1][2] Their activities span from essential roles in cellular metabolism and membrane structure to potent modulators of signaling pathways implicated in inflammation, cancer, and microbial pathogenesis.[3][4][5] This technical guide provides an in-depth exploration of the biological activities of unsaturated carboxylic acids, offering researchers, scientists, and drug development professionals a comprehensive resource detailing their mechanisms of action, experimental evaluation, and therapeutic potential.

Antimicrobial Activity of Unsaturated Carboxylic Acids

Unsaturated fatty acids have long been recognized for their antimicrobial properties, exhibiting inhibitory effects against a broad spectrum of bacteria.[1] This activity is influenced by factors such as the chain length, degree of unsaturation, and the specific microbial species.

Mechanisms of Antimicrobial Action

The primary mechanism by which unsaturated carboxylic acids exert their antimicrobial effects is through the disruption of the bacterial cell membrane.[5] Their amphipathic nature allows them to intercalate into the phospholipid bilayer, leading to increased membrane fluidity and permeability. This disruption can result in the leakage of essential intracellular components and ultimately, cell death. Additionally, some unsaturated fatty acids can interfere with bacterial fatty acid synthesis, further compromising membrane integrity.[6]

Quantitative Antimicrobial Data

The antimicrobial efficacy of unsaturated carboxylic acids is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.[7] The following tables summarize the MIC values for several common unsaturated carboxylic acids against representative Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of Unsaturated Carboxylic Acids against Staphylococcus aureus

| Unsaturated Carboxylic Acid | MIC (µg/mL) | Reference |

| Oleic Acid | 1000 | [8] |

| Linoleic Acid | 10 - 1000 | [8][9] |

| Palmitoleic Acid | >256 | [10] |

| Eicosapentaenoic Acid (EPA) | 64 | [11] |

| Docosahexaenoic Acid (DHA) | >100 µM | [11] |

| 7(Z),10(Z)-Hexadecadienoic acid | 32 | [10] |

Table 2: Minimum Inhibitory Concentration (MIC) of Unsaturated Carboxylic Acids against Escherichia coli

| Unsaturated Carboxylic Acid | MIC (µg/mL) | Reference |

| Oleic Acid | >256 | [10] |

| Linoleic Acid | >256 | [10] |

| Palmitoleic Acid | >256 | [10] |

Experimental Protocol: Broth Microdilution MIC Assay

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.

Experimental Workflow for Broth Microdilution MIC Assay

Caption: Workflow for MIC determination using broth microdilution.

Detailed Steps:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of the unsaturated carboxylic acid in a suitable solvent (e.g., ethanol (B145695) or DMSO) at twice the highest concentration to be tested.[12]

-

Plate Preparation: Using a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells.[12]

-

Serial Dilution: Add 100 µL of the 2x antimicrobial stock solution to the first column of wells. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate.[12]

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture equivalent to a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[13]

-

Inoculum Dilution: Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation. A 1:150 dilution of the 0.5 McFarland suspension is a common starting point.[13]

-

Inoculation: Inoculate each well (except for a sterility control well containing only broth) with 5 µL of the diluted bacterial suspension.[12]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[12]

-

Reading the MIC: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.[12]

Anticancer Activity of Unsaturated Carboxylic Acids

A growing body of evidence suggests that certain unsaturated carboxylic acids possess significant anticancer properties, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.

Mechanisms of Anticancer Action

The anticancer effects of unsaturated carboxylic acids are multifaceted and can include:

-

Induction of Apoptosis: They can trigger programmed cell death in cancer cells by modulating the expression of key apoptotic proteins.[14]

-

Cell Cycle Arrest: Some unsaturated carboxylic acids can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints.[14]

-

Inhibition of Signaling Pathways: They can interfere with pro-survival signaling pathways that are often dysregulated in cancer.

Quantitative Anticancer Data

The cytotoxic effects of unsaturated carboxylic acids on cancer cell lines are commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits a biological process (e.g., cell proliferation) by 50%.

Table 3: IC50 Values of Unsaturated Carboxylic Acid Derivatives against Breast Cancer (MCF-7) and Colon Cancer (HCT-116) Cell Lines

| Compound | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) | Reference |

| Docosahexaenoic Acid (DHA) Derivative D3 | 15.96 ± 2.89 | - | [15] |

| Linoleic Acid (LA) Derivative L7 | 19.2 ± 2.93 | - | [15] |

| Linoleic Acid (LA) Derivative L3 | 24.64 ± 1.81 | - | [15] |

| Compound 1 (Oleoyl Hybrid) | 10-50 | 22.4 | [16] |

| Compound 2 (Oleoyl Hybrid) | 10-50 | 0.34 | [16] |

| Pyrimidinethione 2 | Potent | Potent | [1] |

| Triazolopyrimidine 4 | Potent | Potent | [1] |

| Thiazolopyrimidine 10 | Potent | Potent | [1] |

| Pyrazolone 2 | - | Potent | [1] |

| Cyanoethanohydrazone 5 | Potent | - | [1] |

| Compound 5t | 7.22 ± 0.47 | - | [17] |

| Compound 14 | Significant | Significant | [17] |

| Compound 15 | Significant | Significant | [17] |

| Compound 16 | Significant | Significant | [17] |

| Compound 21 | Significant | Significant | [17] |

| Compound 22 | Significant | Significant | [17] |

| Squalene (1) | 4.404 µg/mL | 11.09 µg/mL | [7] |

| Polyprenol (2) | 3.786 µg/mL | - | [7] |

| β-sitosterol (4) | 2.277 µg/mL | 4.065 µg/mL | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18]

Experimental Workflow for MTT Assay

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Detailed Steps:

-

Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[19]

-

Compound Treatment: Treat the cells with various concentrations of the unsaturated carboxylic acid or its derivatives. Include a vehicle control (the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).[19]

-

Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).[19]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for 1-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.[16]

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[19]

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[16]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activity of Unsaturated Carboxylic Acids

Unsaturated carboxylic acids, particularly omega-3 polyunsaturated fatty acids (PUFAs) like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), are well-documented for their potent anti-inflammatory effects.[20][21]

Mechanisms of Anti-inflammatory Action and Signaling Pathways

The anti-inflammatory properties of unsaturated carboxylic acids are mediated through several key mechanisms and signaling pathways:

-

Modulation of Eicosanoid Production: They can compete with arachidonic acid (an omega-6 PUFA) for metabolism by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. This leads to the production of less inflammatory eicosanoids (prostaglandins and leukotrienes) from EPA and DHA compared to those derived from arachidonic acid.[21]

-

Activation of Peroxisome Proliferator-Activated Receptors (PPARs): Certain unsaturated fatty acids can act as ligands for PPARs, a family of nuclear receptors that regulate gene expression involved in inflammation and metabolism.[20]

-

Inhibition of the NF-κB Pathway: Omega-3 PUFAs can suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[4][20]

-

Activation of the Nrf2 Pathway: Some electrophilic fatty acid derivatives can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates the expression of antioxidant and cytoprotective genes, thereby mitigating oxidative stress-induced inflammation.[1][22]

Signaling Pathway for NF-κB Inhibition by Omega-3 PUFAs

Caption: Inhibition of the NF-κB pathway by Omega-3 PUFAs.

Signaling Pathway for Nrf2 Activation by Electrophilic Fatty Acids

Caption: Activation of the Nrf2 pathway by electrophilic fatty acids.

Quantitative Anti-inflammatory Data

The anti-inflammatory potency of unsaturated carboxylic acids can be assessed by measuring their ability to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO) and cytokines, in stimulated immune cells.

Table 4: Anti-inflammatory Activity of Unsaturated Carboxylic Acids and their Derivatives

| Compound/Extract | Assay | Cell Line | IC50/EC50 | Reference |

| Nitro-oleic acid (NO2-OA) | PPARγ Activation | - | EC50: 870 nM | [1] |

| Nitro-linoleic acid (NO2-LA) | PPARγ Activation | - | EC50: 1900 nM | [1] |

| Polar Lipid Extracts (rich in unsaturated fatty acids) | Platelet Aggregation Inhibition (PAF-induced) | Human Platelets | IC50: ~60-110 µg/mL | [3] |

| Polar Lipid Extracts (rich in unsaturated fatty acids) | Platelet Aggregation Inhibition (Thrombin-induced) | Human Platelets | IC50: ~60-110 µg/mL | [3] |

| Urtica urens Ethyl Acetate Extract | Membrane Stabilization | Human Red Blood Cells | IC50: 480.96 ± 0.02 µg/mL | [23] |

| Polygonum chinense Ethyl Acetate Extract | Membrane Stabilization | Human Red Blood Cells | IC50: 319.41 ± 0.19 µg/mL | [23] |

| Urtica urens Ethyl Acetate Extract | Protein Denaturation Inhibition | - | IC50: 221.75 ± 0.2 µg/mL | [23] |

| Polygonum chinense Ethyl Acetate Extract | Protein Denaturation Inhibition | - | IC50: 315.76 ± 0.19 µg/mL | [23] |

Experimental Protocol: In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

RAW 264.7 murine macrophages are a widely used cell line for studying inflammation in vitro. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is commonly used to induce an inflammatory response in these cells.

Experimental Workflow for In Vitro Anti-inflammatory Assay

Caption: Workflow for assessing anti-inflammatory activity in RAW 264.7 cells.

Detailed Steps:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of approximately 3 x 10⁴ cells/well and incubate overnight.[5]

-

Pre-treatment: Pre-treat the cells with various concentrations of the unsaturated carboxylic acid for 2 hours.[5]

-

LPS Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response and incubate for 24 hours.[5]

-

Nitric Oxide (NO) Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).[24]

-

Incubate for 10 minutes and measure the absorbance at 540 nm. The amount of NO produced is proportional to the absorbance.[24]

-

-

Cytokine Measurement (ELISA):

-

Collect the cell culture supernatant.

-

Measure the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[24]

-

Conclusion

Unsaturated carboxylic acids represent a class of biologically active molecules with a remarkable diversity of functions. Their antimicrobial, anticancer, and anti-inflammatory properties underscore their significance in human health and disease. This guide has provided a comprehensive overview of their biological activities, supported by quantitative data and detailed experimental protocols, to aid researchers in their exploration of these fascinating compounds. The continued investigation into the mechanisms of action and therapeutic applications of unsaturated carboxylic acids holds great promise for the development of novel therapeutic strategies for a wide range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. In Vitro Anti-Inflammatory Activity of Morus alba L. Stem Extract in LPS-Stimulated RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-staphylococcal fatty acids: mode of action, bacterial resistance and implications for therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Fatty Acids as Aminoglycoside Antibiotic Adjuvants Against Staphylococcus aureus [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 14. protocols.io [protocols.io]

- 15. Design, Synthesis, and Evaluation of Cytotoxic Effects of Functional Fatty Acid Derivatives as Potential Antineoplastic Agents for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 18. researchhub.com [researchhub.com]

- 19. MTT (Assay protocol [protocols.io]

- 20. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 21. Omega-3 Fatty Acids and Inflammatory Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Regio- and Stereoselective Synthesis of Nitro-fatty Acids as NRF2 Pathway Activators Working under Ambient or Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Effect of different concentrations of omega-3 fatty acids on stimulated THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]

An In-depth Technical Guide on the Reactivity and Functional Groups of (E)-3-Pentenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-3-Pentenoic acid, a monounsaturated short-chain fatty acid, possesses two key functional groups that dictate its chemical behavior: a carboxylic acid and a non-conjugated carbon-carbon double bond with trans (E) stereochemistry.[1][2][3] The spatial separation of these groups means that the molecule often exhibits reactions characteristic of isolated carboxylic acids and alkenes.[4] However, the proximity of these groups can also lead to intramolecular interactions under certain conditions. This guide provides a comprehensive overview of the reactivity of this compound, supported by quantitative data, experimental protocols, and logical diagrams to facilitate a deeper understanding for research and development applications.

Core Functional Groups and Their Properties

The reactivity of this compound is fundamentally defined by its two functional groups:

-

Carboxylic Acid (-COOH): This group is responsible for the molecule's acidic nature and undergoes reactions typical of carboxylic acids, such as deprotonation, esterification, and reduction.[5][6][7]

-

Alkene (C=C): The trans-configured double bond between C3 and C4 is a region of high electron density, making it susceptible to electrophilic addition reactions.[8][9]

Physical and Spectroscopic Data

A summary of key physical and spectroscopic data for this compound is presented below. This information is crucial for its identification and characterization in experimental settings.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₈O₂ | [1][2][10] |

| Molecular Weight | 100.12 g/mol | [1][2] |

| Boiling Point | 192-194 °C (at 760 mmHg) | [1][11] |

| Density | 0.986 g/mL (at 20 °C) | [1][11] |

| Refractive Index | n20/D 1.435 | [1] |

| pKa | ~4.51 (at 25 °C) | [11] |

| CAS Number | 1617-32-9 | [2][3] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Characteristic Peaks/Shifts | Reference(s) |

| ¹H NMR | Data available in spectral databases. | [12][13] |

| ¹³C NMR | Data available in spectral databases. | [12][13][14] |

| IR Spectroscopy | Data available in spectral databases. | [12][13] |

Note: Specific chemical shifts in NMR are dependent on the solvent used. Researchers should consult spectral databases like SpectraBase for detailed spectra.[12][13]

Reactivity and Key Transformations

The dual functionality of this compound allows for a range of chemical transformations, which can be broadly categorized by the reacting functional group.

Reactions of the Carboxylic Acid Group

The -COOH group is a versatile handle for synthesizing various derivatives.

-

Salt Formation: As a typical carboxylic acid, it reacts with bases to form carboxylate salts.[5][6]

-

Esterification: In the presence of an acid catalyst, it reacts with alcohols to form esters. This is a reversible equilibrium-driven process.[6][7]

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) can reduce the carboxylic acid to a primary alcohol, yielding (E)-3-penten-1-ol.[7][15]

-

Amide Formation: The carboxylic acid can react with amines, typically after conversion to a more reactive derivative like an acyl chloride, to form amides.[7]

Reactions of the Alkene Group

The non-conjugated C=C double bond undergoes classic electrophilic addition reactions.

-

Halogenation: The alkene readily reacts with halogens like bromine (Br₂) or chlorine (Cl₂) to form vicinal dihalides (e.g., 3,4-dibromopentanoic acid).[16][17] The reaction proceeds through a cyclic halonium ion intermediate, resulting in anti-addition of the two halogen atoms.[18][19][20]

-

Hydrohalogenation: Addition of hydrogen halides (e.g., HBr) across the double bond will follow Markovnikov's rule, where the hydrogen adds to the carbon with more hydrogen atoms (C4) and the halide adds to the more substituted carbon (C3).[21][22]

-

Hydration: Acid-catalyzed addition of water across the double bond also follows Markovnikov's rule to produce a secondary alcohol.

-

Hydrogenation: In the presence of a metal catalyst (e.g., Pd/C, Pt), the double bond can be reduced to a single bond, yielding pentanoic acid.[9]

-

Epoxidation: Peroxy acids react with the alkene to form an epoxide, a three-membered ring containing oxygen.[22]

Isomerization

A significant reaction for β,γ-unsaturated acids like this compound is the potential for isomerization of the double bond. Under acidic or basic conditions, the double bond can migrate to form the thermodynamically more stable α,β-unsaturated isomer, (E)-2-Pentenoic acid, where the double bond is conjugated with the carbonyl group of the carboxylic acid.

Experimental Protocols

Detailed methodologies are essential for reproducible research. Below are representative protocols for key transformations involving unsaturated carboxylic acids.

Protocol 1: Fischer Esterification

This protocol describes the synthesis of an ester from a carboxylic acid and an alcohol using an acid catalyst.

Objective: To synthesize an ester (e.g., ethyl (E)-3-pentenoate) from this compound and an alcohol (e.g., ethanol).

Materials:

-

This compound

-

Absolute Ethanol (excess)

-

Concentrated Sulfuric Acid (H₂SO₄) or Acetyl Chloride

-

Diethyl ether

-

5% Sodium Bicarbonate solution

-

Anhydrous Calcium Chloride or Sodium Sulfate

-

Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

-

In a round-bottom flask, combine this compound with an excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (a few drops).[23]

-

Add boiling chips and assemble a reflux apparatus.

-

Heat the mixture to a gentle reflux for approximately 1 hour to drive the reaction toward the ester product.[24]

-

After cooling, transfer the reaction mixture to a separatory funnel containing water or a dilute sodium bicarbonate solution to neutralize the acid catalyst and remove unreacted carboxylic acid.[23][24]

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄).

-

Filter to remove the drying agent and remove the solvent via rotary evaporation.

-

Purify the resulting crude ester by distillation.

Protocol 2: Alkene Bromination

This protocol details the addition of bromine across the double bond.

Objective: To synthesize 3,4-dibromopentanoic acid from this compound.

Materials:

-

This compound

-

Bromine (Br₂)

-

An inert solvent (e.g., dichloromethane (B109758) (CH₂Cl₂) or carbon tetrachloride (CCl₄))[18]

-

Round-bottom flask, dropping funnel

Procedure:

-

Dissolve this compound in an inert solvent like dichloromethane in a round-bottom flask. Cool the flask in an ice bath.

-

In a dropping funnel, prepare a solution of bromine in the same inert solvent.

-

Add the bromine solution dropwise to the stirred solution of the acid. The characteristic reddish-brown color of bromine should disappear as it reacts.[17]

-

Continue the addition until a faint bromine color persists, indicating the reaction is complete.

-

Remove the solvent under reduced pressure to obtain the crude 3,4-dibromopentanoic acid.

-

The product can be further purified by recrystallization if necessary.

Visualizing Reactivity and Workflows

Graphical representations of reaction pathways and experimental flows can greatly aid in understanding complex chemical processes.

References

- 1. 3-Pentenoic acid is mainly present in the trans-form ( 90 GC), = 95.0 GC sum of isomers 5204-64-8 [sigmaaldrich.com]

- 2. (3E)-3-Pentenoic acid | C5H8O2 | CID 5282706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pentenoic acid - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pearson.com [pearson.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 3-Pentenoic acid [webbook.nist.gov]

- 11. 3-PENTENOIC ACID | 1617-32-9 [chemicalbook.com]

- 12. 3-Pentenoic acid | C5H8O2 | CID 21263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. spectrabase.com [spectrabase.com]

- 14. spectrabase.com [spectrabase.com]

- 15. fiveable.me [fiveable.me]

- 16. Halogenation of Alkenes - Chemistry Steps [chemistrysteps.com]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. Halogenation of Alkenes (watch full video lesson) - Chad's Prep® [chadsprep.com]

- 19. Halogenation of Alkenes | MCC Organic Chemistry [courses.lumenlearning.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

- 22. contents.kocw.or.kr [contents.kocw.or.kr]

- 23. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 24. cerritos.edu [cerritos.edu]

An In-Depth Technical Guide to Short-Chain Unsaturated Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Short-chain unsaturated fatty acids (SCUFAs) are a class of carboxylic acids with six or fewer carbon atoms and at least one carbon-carbon double bond. While their saturated counterparts, such as butyrate (B1204436), propionate, and acetate, have been extensively studied for their profound impact on host physiology, SCUFAs are emerging as a new frontier in the study of fatty acid signaling and metabolism. These molecules, originating from various natural sources including microbial metabolism, plants, and insects, possess unique chemical properties and biological activities that distinguish them from saturated short-chain fatty acids (SCFAs). This guide provides a comprehensive overview of the core aspects of SCUFAs, including their classification, biosynthesis, physiological roles, and the analytical and experimental methodologies used to study them.

Classification and Structure of Key Short-Chain Unsaturated Fatty Acids

SCUFAs are classified based on their carbon chain length and the presence and configuration of double bonds. Some of the most studied SCUFAs include:

-

Crotonic Acid ((2E)-but-2-enoic acid): A four-carbon monounsaturated fatty acid, it is the trans isomer of isocrotonic acid. It is found in croton oil and can be produced by various microorganisms.[1][2]

-

Angelic Acid ((2Z)-2-methylbut-2-enoic acid): A five-carbon monounsaturated fatty acid, it is the cis isomer of tiglic acid. It is commonly found in plants of the Apiaceae family, such as Angelica archangelica.[3][4]

-

Tiglic Acid ((2E)-2-methylbut-2-enoic acid): The trans isomer of angelic acid, this five-carbon monounsaturated fatty acid is also found in various plants and in the defensive secretions of certain insects.[3][5]

| Fatty Acid | Systematic Name | Chemical Formula | Molar Mass ( g/mol ) | Structure | Natural Sources |

| Crotonic Acid | (2E)-but-2-enoic acid | C₄H₆O₂ | 86.09 | CH₃CH=CHCOOH | Croton oil, microbial fermentation[1][2] |

| Angelic Acid | (2Z)-2-methylbut-2-enoic acid | C₅H₈O₂ | 100.12 | CH₃CH=C(CH₃)COOH | Plants of the Apiaceae family (e.g., Angelica archangelica)[3][4] |

| Tiglic Acid | (2E)-2-methylbut-2-enoic acid | C₅H₈O₂ | 100.12 | CH₃CH=C(CH₃)COOH | Croton oil, various plants, insect defensive secretions[3][5] |

Biosynthesis of Short-Chain Unsaturated Fatty Acids

The biosynthetic pathways for SCUFAs are distinct from those of saturated SCFAs and vary depending on the organism.

Biosynthesis of Crotonic Acid

In some microorganisms, crotonic acid is synthesized via the fermentation of glutamate (B1630785). This pathway involves the conversion of glutamate to glutaconyl-CoA, which is then decarboxylated to crotonyl-CoA. Finally, crotonyl-CoA is converted to crotonic acid.[6] Another microbial pathway involves the 2-hydroxyglutarate pathway, where 2-oxoglutarate is converted to crotonyl-CoA, a precursor for crotonic acid.[7] Industrially, crotonic acid can be produced by the oxidation of crotonaldehyde.[8]

Biosynthesis of Angelic and Tiglic Acids

Angelic acid and tiglic acid are biosynthesized from the catabolism of the branched-chain amino acid L-isoleucine.[9][10][11] The initial steps involve the conversion of isoleucine to 2-methylbutyryl-CoA. This intermediate is then dehydrogenated to form tiglyl-CoA, the precursor to tiglic acid. Angelic acid is the cis-isomer of tiglic acid, and interconversion between the two can occur.[2][9][12]

Physiological Roles and Signaling Pathways

SCUFAs exhibit a range of biological activities and are increasingly recognized as important signaling molecules.

G-Protein Coupled Receptor (GPCR) Activation

Similar to their saturated counterparts, SCUFAs are thought to exert some of their effects through the activation of free fatty acid receptors (FFARs), particularly FFAR2 (GPR43) and FFAR3 (GPR41).[13][14] These receptors are coupled to G-proteins (Gαi and/or Gαq) and, upon activation, can initiate downstream signaling cascades that modulate cellular responses.[14] While acetate, propionate, and butyrate are well-established ligands for these receptors, emerging evidence suggests that SCUFAs like tiglic acid can also act as agonists for FFAR2.[5] The activation of these receptors by SCUFAs can influence various physiological processes, including immune responses and metabolic regulation.

Histone Deacetylase (HDAC) Inhibition

Saturated SCFAs, particularly butyrate, are well-known inhibitors of histone deacetylases (HDACs).[15][16] By inhibiting HDACs, these molecules can lead to the hyperacetylation of histones, resulting in a more open chromatin structure and altered gene expression.[16] This epigenetic modification is a key mechanism underlying many of the anti-inflammatory and anti-proliferative effects of SCFAs. While research is ongoing, it is plausible that SCUFAs, due to their structural similarity to saturated SCFAs, may also possess HDAC inhibitory activity. Further investigation is needed to determine the specific potency and selectivity of different SCUFAs towards various HDAC isoforms.

Other Biological Activities

-

Anti-inflammatory Effects: Derivatives of tiglic acid have shown potential anti-inflammatory activities.[5] Esters of angelic acid found in Roman chamomile have been traditionally used for their medicinal properties, including against inflammation-related ailments.[15]

-

Sedative and Pain-Relieving Properties: Angelic acid esters are active components in herbal remedies used for their sedative and pain-relieving effects.[15]

-

Antimicrobial and Antifungal Properties: Crotonic acid has demonstrated inhibitory effects on the growth of various plant species and has been investigated for its potential antimicrobial and antifungal properties.[17]

-

Ferroptosis Induction: Angelic acid has been identified as a ferroptosis inducer by promoting the degradation of NRF2, a key regulator of oxidative stress. This suggests a potential role in cancer therapy.[18]

Quantitative Data

Quantitative data on the concentrations of specific SCUFAs in biological samples are still limited compared to their saturated counterparts. The table below summarizes available data, which can vary significantly based on diet, gut microbiota composition, and analytical methods used.

| SCUFA | Biological Matrix | Concentration Range | Reference(s) |

| Crotonic Acid | Fermentation Broth | 62.3 ± 4.2 mg/L - 123.5 ± 6.8 mg/L | [17] |

| PHA from bacteria | up to 93.95 µg/mL | [19] | |

| Angelic Acid | Angelica archangelica roots | ~0.3% | [3] |

| Roman Chamomile oil | Esters up to 85% | [3] | |

| Tiglic Acid | Insect defensive secretions | Varies by species | [3] |

Experimental Protocols

The analysis of SCUFAs presents challenges due to their volatility and structural similarities. The following sections outline common experimental workflows for their extraction and analysis.

Sample Preparation and Extraction

A general workflow for the extraction of SCUFAs from biological samples is depicted below. The choice of solvent and derivatization agent is critical for accurate quantification.

Protocol: Extraction of SCUFAs from Fecal Samples

-

Homogenization: Weigh 50-100 mg of fecal sample and homogenize in a suitable buffer containing isotopically labeled internal standards for each target SCUFA.

-

Acidification: Acidify the homogenate to a pH < 2 with hydrochloric acid to protonate the fatty acids.

-

Extraction: Perform a liquid-liquid extraction using a solvent such as methyl tert-butyl ether (MTBE). Vortex vigorously and centrifuge to separate the organic and aqueous phases.

-

Derivatization (Optional but Recommended): Transfer the organic layer containing the SCUFAs and derivatize to enhance volatility for GC-MS or improve ionization for LC-MS/MS. Common derivatizing agents include N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) for GC-MS or 3-nitrophenylhydrazine (B1228671) (3-NPH) for LC-MS/MS.[20][21]

-

Analysis: Analyze the derivatized sample by GC-MS or LC-MS/MS.

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Principle: Separates volatile compounds based on their boiling points and partitioning between a stationary phase and a mobile gas phase. The mass spectrometer then identifies and quantifies the separated compounds based on their mass-to-charge ratio.

-

Protocol Outline:

-

Injection: Inject the derivatized sample into the GC inlet.

-

Separation: Use a suitable capillary column (e.g., a polar polyethylene (B3416737) glycol column) with a temperature gradient to separate the SCUFA derivatives.[10]

-

Detection: The eluting compounds are ionized (e.g., by electron ionization) and detected by the mass spectrometer.

-

Quantification: Quantify the target SCUFAs by comparing their peak areas to those of the internal standards.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Principle: Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. The tandem mass spectrometer provides high selectivity and sensitivity for quantification.

-

Protocol Outline:

-

Injection: Inject the derivatized sample into the LC system.

-

Separation: Use a reversed-phase column (e.g., C18) with a gradient of water and an organic solvent (e.g., acetonitrile) to separate the SCUFA derivatives.[13]

-

Detection: The eluting compounds are ionized (e.g., by electrospray ionization) and detected by the tandem mass spectrometer using multiple reaction monitoring (MRM) for high specificity.

-

Quantification: Quantify the target SCUFAs using the peak area ratios of the analyte to the corresponding internal standard.

-

Conclusion

Short-chain unsaturated fatty acids represent a promising and relatively underexplored area of research. Their unique structures and biological activities suggest that they may play important roles in health and disease, distinct from their well-studied saturated counterparts. This guide has provided a foundational overview of the classification, biosynthesis, and physiological roles of key SCUFAs, along with detailed experimental approaches for their study. As analytical techniques continue to improve and our understanding of the gut microbiome and its metabolites expands, the field of SCUFA research is poised for significant advancements, potentially leading to novel therapeutic strategies for a variety of diseases. Further research is critically needed to elucidate the full spectrum of their biological functions, their specific molecular targets, and their concentrations in various physiological and pathological states.

References

- 1. Crotonic Acid | C4H6O2 | CID 637090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Biosynthesis of tiglic, ethacrylic, and 2-methylbutyric acids in a carabid beetle, Pterostichus (Hypherpes) californicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Angelic acid | 565-63-9 | Benchchem [benchchem.com]

- 4. Angelic acid | chemical compound | Britannica [britannica.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. WO2009046828A1 - Production biotechnologique d'acide crotonique - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Crotonic acid - Wikipedia [en.wikipedia.org]

- 9. Demonstration of a new mammalian isoleucine catabolic pathway yielding an Rseries of metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. windows - Graphviz: How to go from .dot to a graph? - Stack Overflow [stackoverflow.com]

- 13. Molecular recognition and activation mechanism of short-chain fatty acid receptors FFAR2/3 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Free Fatty Acid Receptors 2 and 3 as Microbial Metabolite Sensors to Shape Host Health: Pharmacophysiological View | MDPI [mdpi.com]

- 15. Butyrate, an HDAC inhibitor, stimulates interplay between different posttranslational modifications of histone H3 and differently alters G1-specific cell cycle proteins in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. journal.r-project.org [journal.r-project.org]

- 18. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. EP2511377A1 - Means and methods for producing crotonic acid - Google Patents [patents.google.com]

- 21. DOT Language | Graphviz [graphviz.org]

An In-depth Technical Guide to (E)-3-Pentenoic Acid: Discovery, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (E)-3-Pentenoic acid, a mono-unsaturated fatty acid. The document details its historical discovery, physicochemical and spectroscopic properties, and a foundational synthetic protocol. While specific biological signaling pathways involving this compound are not extensively documented in publicly available literature, this guide contextualizes its potential metabolic fate within the broader framework of fatty acid metabolism.

Discovery and History

The synthesis of the trans isomer of 3-pentenoic acid, now systematically named this compound, was notably described in a 1952 patent by Archibald M. Hyson.[1][2] This early method established a procedure for its production from butadiene. The process involved the reaction of butadiene with carbon monoxide and water, facilitated by a cobalt carbonyl catalyst under high pressure and temperature.[1][2] This foundational work provided a basis for the availability of this compound for further chemical and scientific investigation.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound, providing a valuable resource for its identification and characterization in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C5H8O2 | [3][4] |

| Molecular Weight | 100.12 g/mol | [3] |

| CAS Number | 1617-32-9 | [3] |

| Boiling Point | 186-188 °C | [5] |

| Density | 0.986 g/mL at 20 °C | [6] |

| Refractive Index (n20/D) | 1.435 | [7] |

| Water Solubility | 2.06e+004 mg/L @ 25 °C (estimated) | [5] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Features | Reference |

| 1H NMR | Spectra available in databases | [4][8] |

| 13C NMR | Spectra available in databases | [3][8] |

| Infrared (IR) | Spectra available in databases | [3][4][8] |

| Mass Spectrometry (MS) | Spectra available in databases | [3] |

Experimental Protocols: Synthesis of this compound

The following protocol is based on the principles outlined in the 1952 patent by A. M. Hyson.[1][2] Researchers should adapt and optimize this procedure based on modern laboratory safety standards and available equipment.

Objective: To synthesize this compound from butadiene.

Materials:

-

Butadiene

-

Carbon Monoxide

-

Water

-

Cobalt Carbonyl (catalyst)

-

Dimethylformamide or Dimethylacetamide (solvent)

-

High-pressure autoclave reactor

-

Distillation apparatus

Procedure:

-

Reactor Setup: Charge a high-pressure autoclave reactor with butadiene, water, dimethylformamide or dimethylacetamide, and the cobalt carbonyl catalyst.

-

Reaction Conditions: Pressurize the reactor with carbon monoxide to a pressure of at least 700 atmospheres. Heat the mixture to a temperature within the range of 100°C to 250°C.[2] The preferred conditions outlined in the patent are a pressure of 1500 to 5000 atmospheres and a temperature of 120°C to 165°C.[2]

-

Reaction Monitoring: Maintain the reaction under these conditions for a sufficient duration to allow for the formation of this compound.

-

Isolation: After the reaction is complete, cool the reactor and carefully vent the excess carbon monoxide.

-

Purification: Separate the resulting mixture. The this compound can be isolated and purified from the reaction mixture by distillation.[1]

Biological Context: Fatty Acid Metabolism

While specific signaling pathways for this compound are not well-defined, as a short-chain unsaturated fatty acid, it would likely be metabolized through general fatty acid metabolic pathways. The primary catabolic pathway for fatty acids is β-oxidation, which occurs in the mitochondria.

β-Oxidation of Unsaturated Fatty Acids: The β-oxidation of monounsaturated fatty acids, such as this compound, requires an additional enzymatic step compared to saturated fatty acids. The double bond at an odd-numbered carbon position needs to be isomerized to allow the standard β-oxidation machinery to proceed.

Visualizations

The following diagrams illustrate the synthesis workflow and a generalized metabolic pathway relevant to this compound.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. US2586341A - Process for producing trans-3-pentenoic acid - Google Patents [patents.google.com]

- 3. (3E)-3-Pentenoic acid | C5H8O2 | CID 5282706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Pentenoic acid | C5H8O2 | CID 21263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 1617-32-9 [thegoodscentscompany.com]

- 6. 3-PENTENOIC ACID | 1617-32-9 [chemicalbook.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Stereoisomerism of 3-Pentenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Pentenoic acid, a five-carbon unsaturated carboxylic acid, exists as two geometric stereoisomers: (E)-3-pentenoic acid and (Z)-3-pentenoic acid. The spatial arrangement of the substituents around the carbon-carbon double bond confers distinct physical, chemical, and potentially biological properties to each isomer. This technical guide provides a comprehensive overview of the stereoisomerism of 3-pentenoic acid, including a comparative analysis of the physicochemical properties, detailed experimental protocols for their stereoselective synthesis and purification, and a thorough characterization using spectroscopic methods. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction to the Stereoisomerism of 3-Pentenoic Acid

3-Pentenoic acid (C₅H₈O₂) is a monounsaturated fatty acid characterized by a carbon-carbon double bond between the third and fourth carbon atoms of its pentyl chain. The presence of this double bond gives rise to geometric isomerism, resulting in two distinct stereoisomers: the trans isomer, this compound, and the cis isomer, (Z)-3-pentenoic acid.

The differing spatial arrangements of the alkyl groups relative to the double bond in the (E) and (Z)-isomers lead to variations in their molecular shape, polarity, and intermolecular interactions. These differences manifest in their physical properties, such as boiling point and density, as well as in their spectroscopic signatures. While the biological activities of 3-pentenoic acid stereoisomers are not extensively documented in publicly available literature, their structural motifs are of interest in the synthesis of more complex molecules with potential pharmacological applications.[1][2][3]

Physicochemical Properties of 3-Pentenoic Acid Stereoisomers

The distinct geometries of the (E) and (Z)-isomers of 3-pentenoic acid influence their physical properties. A summary of key quantitative data is presented in Table 1 for ease of comparison.

| Property | This compound | (Z)-3-Pentenoic Acid |

| Molecular Formula | C₅H₈O₂ | C₅H₈O₂ |

| Molecular Weight | 100.12 g/mol | 100.12 g/mol |

| CAS Number | 1617-32-9 | 33698-87-2 |

| Boiling Point | 192-194 °C (lit.) | 192 °C at 760 mmHg (estimate) |

| Density | 0.986 g/mL at 20 °C (lit.) | 1.008 g/cm³ (estimate) |

| Refractive Index | n20/D 1.435 | 1.4222 (estimate) |

Data sourced from various chemical suppliers and databases. Estimated values are indicated.[4][5]

Stereoselective Synthesis of 3-Pentenoic Acid Isomers

The ability to synthesize each stereoisomer with high purity is crucial for the investigation of their individual properties and potential applications. Below are detailed experimental protocols for the stereoselective synthesis of (E)- and (Z)-3-pentenoic acid.

Synthesis of this compound via Modified Knoevenagel Condensation

A high-yield and highly stereoselective method for the preparation of (E)-alk-3-enoic acids involves a modified Knoevenagel condensation.[6] This protocol is adapted for the synthesis of this compound.

Reaction Scheme:

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve malonic acid (1.1 equivalents) in dimethyl sulfoxide (B87167) (DMSO).

-

Addition of Catalyst and Aldehyde: Add a catalytic amount of piperidinium acetate to the solution. Subsequently, add propanal (1 equivalent) dropwise to the stirred mixture.

-

Reaction Conditions: Heat the reaction mixture to 100 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Acidify the aqueous solution with dilute hydrochloric acid to a pH of approximately 2-3.

-

Extraction: Extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under vacuum to yield pure this compound.

Synthesis of (Z)-3-Pentenoic Acid via Hydroalkylation of a Conjugated Alkyne

The synthesis of (Z)-alkenes can be achieved with high stereoselectivity through the hydroalkylation of terminal conjugated alkynes.[7] This protocol outlines a general approach that can be adapted for the synthesis of a precursor to (Z)-3-pentenoic acid.

Reaction Scheme:

Experimental Protocol:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the terminal conjugated alkyne (e.g., an ester of pentynoic acid) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF).

-

Addition of Reagents: Add the silver catalyst, followed by the dropwise addition of the alkyl borane coupling partner.

-

Reaction Conditions: Stir the reaction mixture at room temperature until the starting alkyne is consumed, as monitored by TLC or gas chromatography (GC).

-

Workup and Ester Purification: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent, wash the combined organic layers, and dry over an anhydrous salt. The solvent is then removed in vacuo, and the resulting (Z)-alkenyl ester is purified by column chromatography.

-

Hydrolysis to the Carboxylic Acid: The purified (Z)-ester is then hydrolyzed to the corresponding carboxylic acid using standard procedures, such as refluxing with an aqueous solution of sodium hydroxide, followed by acidification.

-

Final Purification: The resulting (Z)-3-pentenoic acid is extracted and purified by fractional distillation under reduced pressure.

Purification and Separation of Stereoisomers

The separation of (E) and (Z)-isomers of 3-pentenoic acid can be challenging due to their similar physical properties.

Fractional Distillation

Fractional distillation under reduced pressure is a viable method for separating the two isomers, provided there is a sufficient difference in their boiling points.[8][9] A spinning band distillation column can enhance the separation efficiency for compounds with close boiling points.[10][11]

Experimental Protocol:

-

Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux or spinning band column. Ensure all joints are properly sealed for vacuum application.

-

Distillation Procedure: Place the mixture of isomers in the distilling flask with boiling chips or a magnetic stir bar. Apply a vacuum and gently heat the flask.

-

Fraction Collection: Collect the fractions at a slow and steady rate, monitoring the temperature at the still head. The lower-boiling point isomer will distill first.

-

Analysis: Analyze the collected fractions by GC or NMR to determine their isomeric purity.

Chromatography

Chromatographic techniques, such as column chromatography on silica (B1680970) gel, can also be employed for the separation of the isomers.[12] The polarity difference between the (E) and (Z)-isomers, although potentially small, can be exploited for separation.

Spectroscopic Characterization

Spectroscopic methods are indispensable for the identification and characterization of the stereoisomers of 3-pentenoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed structural information, allowing for the unambiguous assignment of the (E) and (Z) configurations. The key distinguishing features are the chemical shifts of the vinylic protons and carbons, and the magnitude of the vicinal coupling constant (³JH,H) between the vinylic protons.

Table 2: Predicted ¹H and ¹³C NMR Data

| Isomer | Vinylic ¹H Chemical Shifts (ppm) | Vinylic ¹³C Chemical Shifts (ppm) | ³JH,H (vinylic) |

| This compound | ~5.5-5.7 | ~120-135 | ~15-18 Hz |

| (Z)-3-pentenoic acid | ~5.4-5.6 | ~120-135 | ~10-12 Hz |

Note: These are approximate values and can vary depending on the solvent and other experimental conditions.[1][13]

A larger coupling constant for the vinylic protons is characteristic of the trans configuration, while a smaller coupling constant indicates the cis configuration.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is useful for identifying the functional groups present in the molecule. Both isomers will exhibit characteristic absorptions for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch (a strong band around 1700 cm⁻¹), and the C=C stretch (around 1650 cm⁻¹).[14][15][16]

Subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist between the two isomers. The out-of-plane C-H bending vibration for the trans double bond in the (E)-isomer typically appears as a strong band around 965 cm⁻¹, which is absent or shifted in the spectrum of the (Z)-isomer.

Potential Applications in Drug Development and Research

While specific biological signaling pathways involving 3-pentenoic acid stereoisomers are not well-defined in current literature, their role as versatile building blocks in organic synthesis is recognized.[2][3] Unsaturated carboxylic acids are precursors to a variety of more complex molecules, including pharmaceuticals and agrochemicals.[1] The stereochemical purity of these precursors is often critical for the desired biological activity and stereospecificity of the final product.

The metabolism of structurally related compounds, such as 4-pentenoic acid, has been shown to inhibit key metabolic enzymes like 3-ketoacyl-CoA thiolase, thereby affecting fatty acid oxidation.[17] This suggests that the stereoisomers of 3-pentenoic acid could potentially interact with metabolic pathways, a hypothesis that warrants further investigation.

Conclusion

The stereoisomers of 3-pentenoic acid, (E)- and (Z)-3-pentenoic acid, possess distinct physicochemical properties arising from their geometric differences. This guide has provided a detailed overview of these properties, along with experimental protocols for their stereoselective synthesis and purification, and methods for their spectroscopic characterization. A thorough understanding and the ability to selectively prepare these isomers are essential for their potential application as building blocks in the development of new chemical entities with specific biological functions. Further research into the biological activities of the individual stereoisomers is warranted to fully elucidate their potential in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. TRANS-3-PENTENOIC ACID | CAS#:1617-32-9 | Chemsrc [chemsrc.com]

- 3. medchemexpress.com [medchemexpress.com]